molecular formula C14H19N7O2 B2999757 (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1058232-19-1

(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B2999757
CAS No.: 1058232-19-1
M. Wt: 317.353
InChI Key: YRRXGVFSRGZTOD-UHFFFAOYSA-N
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Description

The compound (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a research compound. It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate .


Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions. For instance, similar compounds have been reported to undergo substitution reactions . Also, it has been found that these compounds can react with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Scientific Research Applications

Synthesis and Antagonist Activity

The synthesis and evaluation of various derivatives of triazolo[4,5-d]pyrimidin and their potential as 5-HT2 antagonists have been explored. For instance, compounds with a structure incorporating 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrated significant 5-HT2 antagonist activity. These compounds, such as 2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]- 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, showcased a higher potency than ritanserin while not exhibiting alpha 1 antagonist activity in vivo, indicating their potential use in neuropsychiatric disorder treatments (Watanabe et al., 1992).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and tested for their antimicrobial properties. Compounds such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one showed good to moderate activities against tested microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties has led to the development of compounds with antihypertensive activity. Ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates exhibited promising in vitro and in vivo antihypertensive activity, suggesting their utility in treating hypertension (Bayomi et al., 1999).

Mechanism of Action

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known to make specific interactions with different target receptors . This interaction can lead to a variety of biological activities, depending on the specific targets involved .

Biochemical Pathways

Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines , which could provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Triazole compounds are known to show a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The biological activities of triazole compounds suggest that they may be influenced by a variety of factors, including the specific targets they interact with, the biochemical pathways they affect, and their pharmacokinetic properties .

Future Directions

The compound shows promise as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . Future research could focus on further investigating its potential as a therapeutic agent, particularly in the context of cancer treatment .

Properties

IUPAC Name

[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2/c1-19-12-11(17-18-19)13(16-9-15-12)20-4-6-21(7-5-20)14(22)10-3-2-8-23-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXGVFSRGZTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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